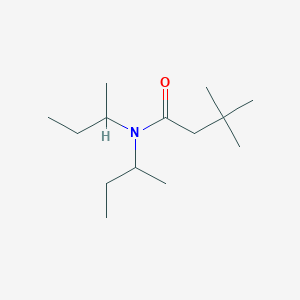![molecular formula C17H18O2S2 B14349460 Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate CAS No. 92806-63-8](/img/structure/B14349460.png)
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is an organic compound with the molecular formula C17H18O2S2. It is characterized by the presence of two phenylsulfanyl groups attached to a propanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate typically involves the reaction of methyl 3-bromopropanoate with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst such as palladium on carbon and are conducted under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate depends on its interaction with molecular targets. The phenylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(phenylsulfanyl)propanoate
- Methyl 2-(phenylsulfanyl)acetate
- Methyl 3-(phenylsulfanyl)butanoate
Uniqueness
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92806-63-8 |
|---|---|
Fórmula molecular |
C17H18O2S2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
methyl 3-phenylsulfanyl-2-(phenylsulfanylmethyl)propanoate |
InChI |
InChI=1S/C17H18O2S2/c1-19-17(18)14(12-20-15-8-4-2-5-9-15)13-21-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Clave InChI |
QTLCIYMCELKADD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSC1=CC=CC=C1)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)




![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
